4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone class
Preparation Methods
The synthesis of 4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other pyridazinone derivatives with potential biological activities.
Biology: It has been investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785). While both compounds share a common pyridazinone core, they differ in their substituents and, consequently, their biological activities and applications.
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: Known for its effects on chloroplast thylakoid membranes and its potential use in plant biology.
This compound: Studied for its broader range of applications in chemistry, biology, and medicine.
Properties
CAS No. |
1346697-58-2 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-(cyclopropylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-6(3-10-11-8(7)12)13-4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
KAPFEUIHVNGTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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